molecular formula C8H14N2O2 B1476655 2-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one CAS No. 2097955-14-9

2-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one

Cat. No. B1476655
CAS RN: 2097955-14-9
M. Wt: 170.21 g/mol
InChI Key: BPOQLGAOYNQAJQ-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.1.1]heptanes are a class of compounds that have been studied for their potential as bioisosteres, which are compounds that can mimic the properties of other compounds in biological systems . They have been incorporated into the structure of the antihistamine drug Rupatidine, leading to a dramatic improvement in physicochemical properties .


Synthesis Analysis

A general approach to synthesizing 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .


Molecular Structure Analysis

3-Azabicyclo[3.1.1]heptanes have similar angles between the exit vectors (119–120°), a similar distance between substituents (4.8–5.0 Å), and similar physicochemical properties to meta-substituted benzenes . This similarity is why they have been proposed as bioisosteres .


Chemical Reactions Analysis

The synthesis of 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . The mechanism, scope, and scalability of this transformation have been studied .


Physical And Chemical Properties Analysis

3-Azabicyclo[3.1.1]heptanes have similar physicochemical properties to meta-substituted benzenes . When incorporated into the structure of Rupatidine, the metabolic stability in human liver microsomes dramatically increased .

Scientific Research Applications

Comprehensive Analysis of 2-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one Applications

Drug Discovery: This compound’s structure suggests potential applications in drug discovery, particularly as a synthetic intermediate. Its unique bicyclic architecture could be utilized to synthesize complex molecules with biological activity.

Tropane Alkaloid Synthesis: The related 8-azabicyclo[3.2.1]octane scaffold is central to tropane alkaloids, which have various biological activities. This compound could serve as a precursor or intermediate in synthesizing these alkaloids .

Bridged Aza-bicyclic Structures: The ability to further functionalize this compound could lead to the creation of a library of bridged aza-bicyclic structures with potential pharmacological uses .

Palladium-Catalyzed Reactions: It may be used in palladium-catalyzed 1,2-aminoacyloxylation reactions, which are efficient with a broad array of substrates, indicating its versatility in synthetic chemistry .

Medicinal Chemistry Building Block: Compounds with similar structures have been described as promising building blocks for medicinal chemistry, suggesting this compound could also serve this purpose .

Total Synthesis Intermediates: Its unique structure makes it a challenging yet valuable scaffold for acquiring key synthetic intermediates in several total syntheses .

Future Directions

The future directions for the study of 3-azabicyclo[3.1.1]heptanes could involve further exploration of their potential as bioisosteres . Additionally, more strategies for their synthesis, particularly approaches that enable the late-stage diversification of the bridgehead substituents, could be developed .

Mechanism of Action

Target of Action

The primary target of 2-Amino-1-(3-oxa-6-azabicyclo[31It is known that this compound is structurally related to the family of tropane alkaloids , which are known to interact with various biological targets, including neurotransmitter receptors in the nervous system .

Mode of Action

The exact mode of action of 2-Amino-1-(3-oxa-6-azabicyclo[31Given its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner. Tropane alkaloids typically exert their effects by binding to and modulating the activity of their target receptors .

Biochemical Pathways

The specific biochemical pathways affected by 2-Amino-1-(3-oxa-6-azabicyclo[31Tropane alkaloids, to which this compound is structurally related, are known to affect various biochemical pathways, particularly those involving neurotransmitters in the nervous system .

Pharmacokinetics

The pharmacokinetic properties of 2-Amino-1-(3-oxa-6-azabicyclo[31It is noted that this compound shows similar lipophilicity to that of morpholine, based on the clogp of a derived analogue . This suggests that it may have comparable pharmacokinetic properties to morpholine, which is known to be well absorbed and distributed in the body.

Result of Action

The molecular and cellular effects of 2-Amino-1-(3-oxa-6-azabicyclo[31Given its structural similarity to tropane alkaloids , it may exert similar effects, which include modulation of neurotransmitter activity and potential impacts on cellular signaling pathways .

properties

IUPAC Name

2-amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-5(9)8(11)10-6-2-7(10)4-12-3-6/h5-7H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOQLGAOYNQAJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CC1COC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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